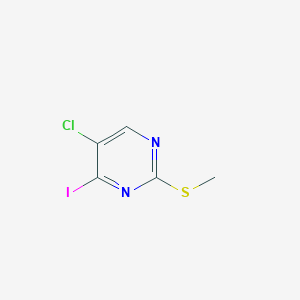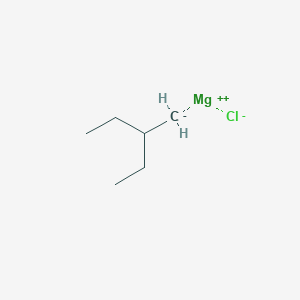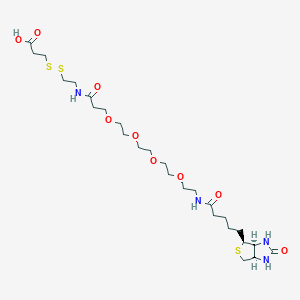![molecular formula C19H25NO B6297175 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol CAS No. 123808-73-1](/img/structure/B6297175.png)
2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, also known as BPA-Me, is an organic compound with a wide range of applications in both scientific research and industry. BPA-Me is a derivative of 2-bromo-3-methyl-butan-1-ol (BMB), which is a common component of many organic compounds. BPA-Me has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in certain chemical reactions. BPA-Me has also been explored for its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent.
Applications De Recherche Scientifique
2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in certain chemical reactions. 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has also been explored for its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent. 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been used in the synthesis of a variety of organic compounds, including those used in the pharmaceutical, agricultural, and food industries. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential use as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol is not yet fully understood. However, it is believed that 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol acts as a catalyst in certain chemical reactions, allowing for the synthesis of various organic compounds. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a drug delivery agent, as well as its potential to act as a therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol are not yet fully understood. However, it is believed that 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has potential to act as a drug delivery agent, as well as its potential to act as a therapeutic agent. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol in lab experiments include its relatively simple two-step synthesis process, its ability to act as a catalyst in certain chemical reactions, and its potential to act as a drug delivery agent. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds. The limitations of using 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol in lab experiments include its potential to cause adverse reactions in certain individuals, as well as its potential for toxicity when used in high concentrations.
Orientations Futures
The potential future directions for research involving 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol include further exploration of its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent. Additionally, research should be conducted to further understand the biochemical and physiological effects of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, as well as its potential to act as a catalyst in the synthesis of polymers and other organic compounds. Furthermore, research should be conducted to further understand the mechanism of action of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, as well as its potential to cause adverse reactions in certain individuals. Finally, research should be conducted to explore the potential of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol as an industrial catalyst, as well as its potential to be used in the synthesis of various compounds used in the pharmaceutical, agricultural, and food industries.
Méthodes De Synthèse
The synthesis of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol is relatively simple, and can be accomplished through a two-step process. In the first step, BMB is reacted with phenylmagnesium bromide in a reaction known as Grignard reaction. The Grignard reaction results in the formation of 2-bromo-3-methyl-butyl-2-phenylmethanol, which is then reacted with sodium hydroxide in the second step to form 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol. This two-step synthesis process is relatively straightforward, and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
2-(dibenzylamino)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
CAS RN |
111060-54-9 |
Source


|
| Record name | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

